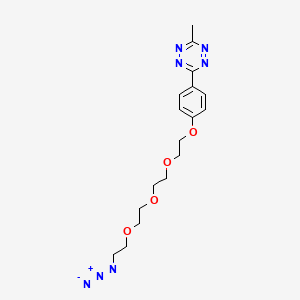

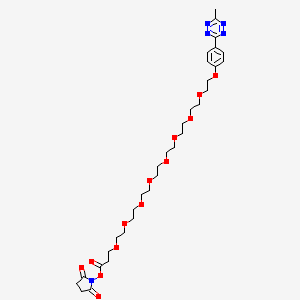

![molecular formula C29H36ClN2O2P B609067 [2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride CAS No. 1334850-99-5](/img/structure/B609067.png)

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

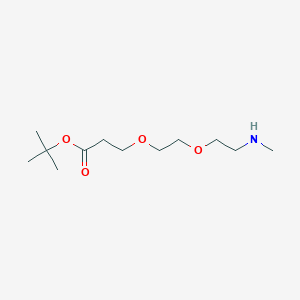

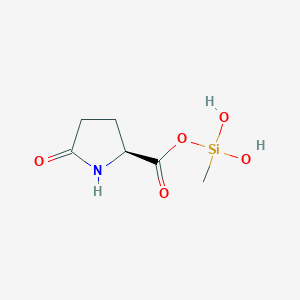

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride is a complex organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a piperidine ring, a triphenylphosphonium group, and a chloride ion, making it a versatile molecule for scientific research and industrial applications.

Mechanism of Action

Target of Action

Mito-TEMPO is a mitochondrially targeted antioxidant . Its primary targets are the reactive oxygen species (ROS) present in the mitochondria . These ROS play a crucial role in various cellular processes, including cell signaling and homeostasis .

Mode of Action

Mito-TEMPO acts as a specific scavenger of mitochondrial superoxide . It is a combination of the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium . This combination allows Mito-TEMPO to pass through lipid bilayers with ease and accumulate several hundred-fold in mitochondria . By scavenging the ROS, Mito-TEMPO reduces oxidative stress within the mitochondria .

Biochemical Pathways

Mito-TEMPO affects the Nrf2/NLRP3 signaling pathway . It activates Nrf2, inhibits the NLRP3 inflammasome, and reduces CD36 expression . This regulation of the Nrf2/NLRP3 signaling pathway helps prevent foam cell formation, highlighting Mito-TEMPO’s potential protective role against atherosclerosis .

Pharmacokinetics

The lipophilic cation triphenylphosphonium in Mito-TEMPO allows it to pass through lipid bilayers and accumulate in mitochondria . This property enhances its bioavailability within the mitochondria, making it an effective antioxidant in this organelle . .

Result of Action

Mito-TEMPO has been shown to reduce mitochondrial oxidative stress, decrease pericyte loss and apoptosis, and attenuate blood-brain barrier leakage and neuronal damage . These actions ultimately lead to improved cognitive function . In addition, Mito-TEMPO has been found to alleviate oxidized low-density lipoprotein-triggered foam cell formation .

Action Environment

The action of Mito-TEMPO can be influenced by environmental factors such as the presence of oxidative stress and mitochondrial dysfunction due to conditions like hypoglycemia . In both in vivo and in vitro models of hypoglycemia, interventions using Mito-TEMPO have been shown to reduce oxidative stress and improve outcomes .

Biochemical Analysis

Biochemical Properties

Mito-TEMPO plays a crucial role in biochemical reactions by targeting and neutralizing mitochondrial superoxide, a reactive oxygen species (ROS). It interacts with several biomolecules, including enzymes and proteins involved in oxidative stress pathways. For instance, Mito-TEMPO has been shown to interact with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. By scavenging superoxide, Mito-TEMPO helps maintain the redox balance within mitochondria and protects cells from oxidative damage .

Cellular Effects

Mito-TEMPO exerts significant effects on various cell types and cellular processes. It has been demonstrated to improve cognitive function in models of hypoglycemia-induced cognitive dysfunction by reducing mitochondrial oxidative stress and preventing blood-brain barrier leakage . Additionally, Mito-TEMPO has been shown to protect against noise-induced hearing loss by maintaining mitochondrial biogenesis and reducing oxidative damage in cochlear cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of ROS and maintaining mitochondrial function .

Molecular Mechanism

The molecular mechanism of Mito-TEMPO involves its ability to target and neutralize mitochondrial superoxide. The compound’s lipophilic cation triphenylphosphonium allows it to accumulate in mitochondria, where it scavenges superoxide and reduces oxidative stress . Mito-TEMPO also activates the PINK1/Parkin mitophagy pathway, which helps remove damaged mitochondria and maintain mitochondrial quality control . This dual action of scavenging ROS and promoting mitophagy contributes to its protective effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mito-TEMPO have been observed to change over time. Studies have shown that Mito-TEMPO remains stable and effective in reducing oxidative stress and improving mitochondrial function over extended periods . Long-term treatment with Mito-TEMPO has been associated with sustained improvements in cognitive function and protection against oxidative damage in various models . The compound’s stability and efficacy may vary depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of Mito-TEMPO vary with different dosages in animal models. At lower doses, Mito-TEMPO has been shown to effectively reduce oxidative stress and improve mitochondrial function without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including mitochondrial dysfunction and increased oxidative damage . It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Mito-TEMPO is involved in several metabolic pathways, primarily related to oxidative stress and mitochondrial function. The compound interacts with enzymes such as superoxide dismutase and catalase, which play critical roles in detoxifying ROS . By scavenging superoxide, Mito-TEMPO helps maintain the redox balance and supports mitochondrial energy metabolism. Additionally, Mito-TEMPO has been shown to influence metabolic flux and metabolite levels by modulating mitochondrial function and reducing oxidative stress .

Transport and Distribution

Mito-TEMPO is transported and distributed within cells and tissues through its lipophilic cation triphenylphosphonium, which allows it to cross lipid bilayers and accumulate in mitochondria . The compound’s distribution is influenced by its interaction with mitochondrial transporters and binding proteins. Mito-TEMPO’s ability to selectively target mitochondria makes it an effective tool for studying and modulating mitochondrial function in various cellular contexts .

Subcellular Localization

Mito-TEMPO is primarily localized within mitochondria due to its lipophilic cation triphenylphosphonium, which facilitates its accumulation in the mitochondrial matrix . This subcellular localization is crucial for its activity, as it allows Mito-TEMPO to effectively scavenge mitochondrial superoxide and protect against oxidative damage. The compound’s targeting signals and post-translational modifications further enhance its mitochondrial localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by a reduction reaction.

Attachment of the Triphenylphosphonium Group: The triphenylphosphonium group is introduced through a nucleophilic substitution reaction, where triphenylphosphine reacts with an appropriate halide.

Final Assembly: The final step involves the coupling of the piperidine derivative with the triphenylphosphonium group under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypochlorite, tert-butyl hypochlorite, and diiodine are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents used in these reactions.

Major Products

Oxidation Products: Nitroxide radicals and corresponding oxides.

Reduction Products: Reduced forms of the piperidine ring and triphenylphosphonium group.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in oxidation reactions due to its ability to form stable nitroxide radicals . It is also employed in the synthesis of other complex organic molecules.

Biology

In biological research, the compound is studied for its potential antioxidant properties. The nitroxide radical form can scavenge reactive oxygen species, making it a candidate for reducing oxidative stress in biological systems .

Medicine

The compound’s antioxidant properties are also explored in medical research, particularly in the context of treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Industry

In the industrial sector, the compound is used as a stabilizer in polymers and plastics, preventing degradation due to oxidation . It is also employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A related compound that also features a piperidine ring but lacks the triphenylphosphonium group.

TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A well-known nitroxide radical used in various oxidation reactions.

Lithium Tetramethylpiperidide: A derivative used as a strong base in organic synthesis.

Uniqueness

The uniqueness of [2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride lies in its combination of a piperidine ring and a triphenylphosphonium group, which imparts both stability and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23,33H,20-22H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEOOHMMSUBNGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36ClN2O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.